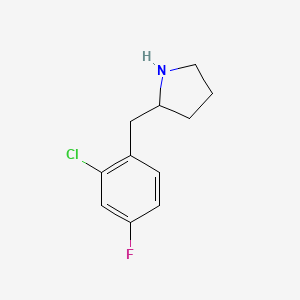

2-(2-Chloro-4-fluorobenzyl)pyrrolidine

Description

Propriétés

Formule moléculaire |

C11H13ClFN |

|---|---|

Poids moléculaire |

213.68 g/mol |

Nom IUPAC |

2-[(2-chloro-4-fluorophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C11H13ClFN/c12-11-7-9(13)4-3-8(11)6-10-2-1-5-14-10/h3-4,7,10,14H,1-2,5-6H2 |

Clé InChI |

YHNZJUNNPCAZGJ-UHFFFAOYSA-N |

SMILES canonique |

C1CC(NC1)CC2=C(C=C(C=C2)F)Cl |

Origine du produit |

United States |

Foundational & Exploratory

The Physicochemical Landscape of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine: A Technical Guide for Drug Design and Synthesis

Executive Summary

As a Senior Application Scientist, I approach the characterization of chemical building blocks not merely as a data-collection exercise, but as a predictive framework for downstream therapeutic success. The compound 2-(2-Chloro-4-fluorobenzyl)pyrrolidine (CAS: 1340325-05-4)[1] is a prime example of a privileged scaffold. By combining a basic pyrrolidine ring with a di-halogenated benzyl moiety, this molecule offers a highly tunable physicochemical profile. This whitepaper provides an in-depth analysis of its structural rationale, analytical characterization, and pharmacokinetic implications.

Part 1: Structural Rationale and Physicochemical Profiling

The physicochemical properties of a building block dictate the absorption, distribution, metabolism, and excretion (ADME) profile of the final active pharmaceutical ingredient (API). Table 1 summarizes the core metrics of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine[1].

Table 1: Physicochemical Properties and Drug Design Implications

| Property | Value | Implication for Drug Design |

| CAS Number | 1340325-05-4 | Unique identifier for sourcing and regulatory tracking. |

| Molecular Formula | C₁₁H₁₃ClFN | Halogenated scaffold balances lipophilicity and target affinity. |

| Molecular Weight | 213.68 g/mol | Highly efficient Lead-like (MW < 300) profile. |

| LogP (Calculated) | 2.77 | Optimal for oral absorption and membrane permeability. |

| TPSA | 12.03 Ų | Highly favorable for CNS penetration (BBB crossing). |

| H-Bond Donors | 1 | Secondary amine serves as a crucial interaction point. |

| H-Bond Acceptors | 1 | Limits desolvation penalty during target binding. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding to target receptors. |

Mechanistic Causality of the Structure

-

The Halogen Effect: The incorporation of chlorine and fluorine is not arbitrary. The ortho-chlorine atom induces steric hindrance, restricting the free rotation of the benzyl bond and locking the molecule into a specific, often bioactive, conformation. The para-fluorine acts as a classic bioisostere for hydrogen. Because the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, it effectively blocks oxidative metabolism by Cytochrome P450 (CYP450) enzymes at the metabolically vulnerable para position, a principle well-documented by .

-

The Pyrrolidine Ring: The secondary amine of the pyrrolidine ring (pKa ~9.5–10.5) ensures that the molecule is predominantly protonated at physiological pH (7.4). This protonation is critical for maintaining aqueous solubility, while the lipophilic halogenated benzyl group drives membrane permeation, achieving an ideal balance for oral bioavailability.

Part 2: Analytical Characterization Workflows

To ensure scientific integrity, every analytical workflow must be a self-validating system. Below is the standard protocol for verifying the purity and identity of this compound.

Protocol 1: LC-MS/MS Purity and Structural Validation

-

Objective: To verify the identity and purity of the synthesized or procured compound.

-

Causality: The pyrrolidine nitrogen is highly basic. Utilizing an acidic mobile phase (0.1% Formic Acid) ensures the amine remains fully protonated. This prevents secondary interactions with residual silanols on the C18 column (which cause peak tailing) and maximizes ionization efficiency in positive electrospray ionization (ESI+) mode.

-

Self-Validating Mechanism: The protocol mandates a blank injection (Mobile Phase A) before and after the sample to monitor column carryover. A reference standard of known purity must be injected to establish a definitive retention time.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Vortex for 30 seconds to ensure complete dissolution.

-

Chromatographic Separation: Inject 2 µL of the sample onto a high-resolution C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase Gradient:

-

Solvent A: 0.1% Formic Acid in Ultrapure Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

Execute a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. Monitor for the protonated precursor ion

at -

Data Integration: Calculate the relative purity based on the UV chromatogram (integrated at 210-254 nm). Confirm the structural identity via the MS/MS fragmentation pattern, specifically looking for the characteristic loss of the pyrrolidine ring to yield the stable di-halogenated benzyl cation.

Analytical workflow for the structural and purity validation of the target compound.

Part 3: Pharmacokinetic Implications and Metabolic Stability

Understanding the metabolic profile is critical for drug development. The structural design of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine inherently protects it from rapid degradation, a feature often leveraged by suppliers like[1] when designing building blocks for lead optimization.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

-

Objective: To evaluate the metabolic half-life and intrinsic clearance of the compound.

-

Causality: As previously noted, the para-fluorine atom acts as a metabolic shield against CYP450-mediated aromatic hydroxylation. This assay empirically validates the protective effect of this specific halogenation pattern by exposing the compound to a full suite of hepatic enzymes.

-

Self-Validating Mechanism: Verapamil is run concurrently as a high-clearance positive control. If Verapamil is not depleted by >70% within 30 minutes, the HLM batch or NADPH regenerating system is deemed inactive, and the assay results are automatically invalidated.

Step-by-Step Methodology:

-

Incubation Mixture: Combine 1 µM of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

-

Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise intervals: 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot by transferring it into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to halt enzymatic activity.

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the remaining parent compound over time.

Proposed CYP450 metabolic pathways highlighting the protective effect of halogenation.

References

-

Title: PubChem Compound Summary for C11H13ClFN Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

The Enigmatic Potential of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine Derivatives: A Landscape of Therapeutic Possibilities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of FDA-approved drugs and clinical candidates. Its unique three-dimensional structure allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. Within this vast chemical space, 2-(substituted benzyl)pyrrolidine derivatives have emerged as a particularly promising class of compounds with diverse and potent biological activities. This technical guide delves into the therapeutic potential of a specific member of this family, 2-(2-Chloro-4-fluorobenzyl)pyrrolidine, and its derivatives, exploring the scientific rationale for their investigation and the experimental pathways to unlock their full therapeutic value.

While direct, in-depth research on the specific molecule 2-(2-Chloro-4-fluorobenzyl)pyrrolidine is not extensively available in the public domain, a comprehensive analysis of structurally related compounds provides a strong foundation for predicting its therapeutic potential and guiding future research. This guide will, therefore, synthesize information from analogous structures to build a predictive framework for its biological activity, mechanism of action, and potential therapeutic applications.

The Scientific Rationale: Why Investigate 2-(2-Chloro-4-fluorobenzyl)pyrrolidine Derivatives?

The therapeutic interest in this class of molecules stems from the established pharmacological importance of both the 2-benzylpyrrolidine core and the specific halogen substitution pattern on the benzyl ring.

The 2-Benzylpyrrolidine Scaffold: A Gateway to the Central Nervous System and Beyond

The 2-benzylpyrrolidine motif is a well-established pharmacophore, particularly for targeting the central nervous system (CNS). The pyrrolidine ring, a saturated heterocycle, often imparts favorable pharmacokinetic properties, including improved solubility and the ability to cross the blood-brain barrier. The benzyl substituent provides a large surface area for interaction with protein targets and allows for diverse chemical modifications to modulate potency and selectivity.

Studies on analogous compounds have revealed that 2-benzylpyrrolidine derivatives can act as potent modulators of various CNS targets, including:

-

Dopamine Receptors: Substituted N-benzyl-2-(pyrrolidinylmethyl)benzamides have been investigated as dopamine D2 receptor antagonists, with the stereochemistry of the pyrrolidine ring playing a crucial role in their activity.[1] This suggests a potential application for 2-(2-Chloro-4-fluorobenzyl)pyrrolidine derivatives in the treatment of psychosis and other disorders involving dopaminergic dysfunction.

-

Vesicular Monoamine Transporter 2 (VMAT2): Novel pyrrolidine nor-lobelane analogs, which share the 2-substituted pyrrolidine core, have been shown to inhibit VMAT2 function and attenuate methamphetamine-evoked dopamine release.[2] This points towards a potential role in the management of substance abuse disorders.

-

Nicotinic Acetylcholine Receptors (nAChRs): The pyrrolidine ring is a key component of nicotine and its analogs, which target nAChRs. While not a direct benzylpyrrolidine, the structural similarity suggests that derivatives could be engineered to modulate these receptors, with implications for cognitive disorders and addiction.[3]

Beyond the CNS, the 2-benzylpyrrolidine scaffold has been explored for other therapeutic areas, including as antagonists of the vanilloid receptor, indicating potential applications in pain management.[4]

The 2-Chloro-4-fluoro Substitution Pattern: A Key to Modulating Potency and Selectivity

The specific halogenation pattern of the benzyl ring is a critical determinant of a compound's biological activity. The presence of both chlorine and fluorine atoms can significantly influence:

-

Binding Affinity: Halogen bonds are increasingly recognized as important non-covalent interactions in drug-receptor binding. The electron-withdrawing nature of chlorine and fluorine can alter the electronic properties of the aromatic ring, influencing its interaction with the target protein.

-

Metabolic Stability: The introduction of halogens can block sites of metabolism, thereby increasing the half-life of the compound.

-

Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross biological membranes.

The 2-chloro-4-fluoro substitution, in particular, has been utilized in the design of various bioactive molecules, including potent, state-dependent sodium channel blockers for the treatment of pain.[5] This specific substitution pattern can be a key element in achieving high potency and a desirable pharmacokinetic profile.

Charting the Course: A Roadmap for Investigating Therapeutic Potential

Based on the analysis of related compounds, a logical and comprehensive research plan can be formulated to elucidate the therapeutic potential of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine derivatives.

Synthesis and Structural Characterization

The first step in any drug discovery program is the efficient and stereoselective synthesis of the target compounds. While the specific synthesis of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine is not detailed in readily available literature, established methods for the synthesis of 2-substituted pyrrolidines can be adapted.

Proposed Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine and its derivatives.

Detailed Protocol: Asymmetric Synthesis of 2-Substituted Pyrrolidines (Illustrative)

The following is a representative protocol for the asymmetric synthesis of a 2-substituted pyrrolidine, which can be adapted for the target compound. This method utilizes a chiral auxiliary to control the stereochemistry.

-

Preparation of the N-acyl-2-pyrrolidinone: React 2-pyrrolidinone with a suitable chiral auxiliary (e.g., (R)- or (S)-4-benzyl-2-oxazolidinone) in the presence of a strong base like n-butyllithium to form the corresponding N-acyl derivative.

-

Introduction of the Benzyl Group: Treat the N-acyl-2-pyrrolidinone with a strong base (e.g., lithium diisopropylamide) to generate the enolate, followed by reaction with 2-chloro-4-fluorobenzyl bromide.

-

Reductive Cleavage of the Auxiliary: Remove the chiral auxiliary using a reducing agent such as lithium borohydride.

-

Reduction of the Lactam: Reduce the resulting lactam to the pyrrolidine using a strong reducing agent like lithium aluminum hydride.

-

Purification and Characterization: Purify the final product by column chromatography and characterize it using standard analytical techniques (NMR, MS, HPLC) to confirm its structure and purity.

In Vitro Biological Evaluation: Identifying a Molecular Target

With the synthesized compounds in hand, the next critical step is to identify their primary molecular target(s). Based on the structural analogies discussed earlier, a tiered screening approach is recommended.

Primary Screening Targets:

-

Dopamine Receptors (D1, D2, D3, D4, D5): Radioligand binding assays using cell lines expressing individual dopamine receptor subtypes are essential to determine the binding affinity (Ki) of the compounds.

-

Vesicular Monoamine Transporter 2 (VMAT2): VMAT2 binding can be assessed using radiolabeled ligands such as [³H]dihydrotetrabenazine in isolated synaptic vesicles.

-

Nicotinic Acetylcholine Receptors (nAChRs): A panel of nAChR subtypes should be screened, given the structural similarity to nicotinic ligands.

-

Vanilloid Receptor 1 (TRPV1): Functional assays measuring calcium influx in cells expressing TRPV1 can be used to evaluate antagonist activity.

Data Presentation: Predicted In Vitro Activity Profile

The following table presents a hypothetical but plausible in vitro activity profile for a lead 2-(2-Chloro-4-fluorobenzyl)pyrrolidine derivative, based on data from structurally related compounds.

| Target | Assay Type | Predicted Activity (IC₅₀/Kᵢ) | Reference Compound Class |

| Dopamine D2 Receptor | Radioligand Binding | 1 - 100 nM | Substituted N-benzyl-2-(pyrrolidinylmethyl)benzamides[1] |

| VMAT2 | [³H]dihydrotetrabenazine Binding | 100 - 1000 nM | Pyrrolidine nor-lobelane analogs[2] |

| TRPV1 | Calcium Influx Assay | 1 - 10 µM | Pyrrolidine-thiourea derivatives[4] |

Mechanism of Action Studies: Unraveling the "How"

Once a primary target is identified, further studies are necessary to elucidate the precise mechanism of action.

Signaling Pathway Analysis:

If the compound shows activity at a G-protein coupled receptor (GPCR) like the dopamine D2 receptor, it is crucial to determine whether it acts as an agonist, antagonist, or allosteric modulator. This can be investigated using functional assays that measure downstream signaling events, such as cAMP accumulation or β-arrestin recruitment.

Caption: A simplified diagram of the dopamine D2 receptor signaling pathway, illustrating a potential point of intervention for an antagonist.

In Vivo Efficacy and Safety Assessment

Promising candidates from in vitro studies must be evaluated in relevant animal models to assess their in vivo efficacy and safety profile.

Animal Models:

-

CNS Disorders:

-

Psychosis: Models such as amphetamine-induced hyperlocomotion or prepulse inhibition of the startle reflex can be used to assess antipsychotic-like activity.

-

Substance Abuse: Self-administration models in rodents are the gold standard for evaluating the potential of a compound to reduce drug-seeking behavior.

-

-

Pain:

-

Neuropathic Pain: The chronic constriction injury (CCI) or spinal nerve ligation (SNL) models are commonly used to evaluate efficacy against neuropathic pain.

-

Inflammatory Pain: The carrageenan-induced paw edema model is a standard for assessing anti-inflammatory and analgesic effects.

-

Data Presentation: Predicted In Vivo Efficacy

| Therapeutic Area | Animal Model | Key Endpoint | Predicted Efficacious Dose (mg/kg) | Reference Compound Class |

| Psychosis | Amphetamine-induced Hyperlocomotion | Reduction in locomotor activity | 1 - 10 | Dopamine D2 antagonists |

| Neuropathic Pain | Chronic Constriction Injury | Increase in paw withdrawal threshold | 3 - 30 | Sodium channel blockers |

Safety and Tolerability:

Early assessment of a compound's safety profile is crucial. This includes evaluating its potential for off-target effects, cardiovascular toxicity (e.g., hERG channel block), and general tolerability in animal models.

Conclusion and Future Directions

While the therapeutic potential of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine derivatives remains to be fully elucidated through dedicated research, the existing body of knowledge on structurally related compounds provides a compelling rationale for their investigation. The unique combination of the privileged 2-benzylpyrrolidine scaffold and the specific 2-chloro-4-fluoro substitution pattern suggests a high probability of discovering novel drug candidates with potent and selective activity, particularly in the realm of CNS disorders and pain management.

The roadmap outlined in this guide provides a clear and scientifically rigorous path forward for researchers in this field. By systematically synthesizing and evaluating these compounds, from in vitro target identification to in vivo efficacy studies, the scientific community can unlock the full therapeutic potential of this promising chemical class. The journey from a promising chemical scaffold to a life-changing therapeutic is a long and challenging one, but for 2-(2-Chloro-4-fluorobenzyl)pyrrolidine derivatives, it is a journey well worth embarking on.

References

-

The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine Hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats. J Pharmacol Exp Ther. 2010;335(3):841-851. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. 2020;31(1):31-40. [Link]

-

ChemInform Abstract: Potential Antipsychotic Agents. Part 9. Synthesis and Stereoselective Dopamine D-2 Receptor Blockade of a Potent Class of Substituted (R)-N-( (1-Benzyl-2-pyrrolidinyl)methyl)benzamides. Relations to Other Side Chain Congeners. ResearchGate. [Link]

-

Modulation of agonist binding to human dopamine receptor subtypes by L-prolyl-L-leucyl-glycinamide and a peptidomimetic analog. J Pharmacol Exp Ther. 2005;315(3):1329-1338. [Link]

-

Chemical structure of the dopamine D2 receptor allosteric modulator... ResearchGate. [Link]

-

Synthesis of 2-substituted-pyrrolidinethiourea derivatives and their antagonist effect on vanilloid receptor. Bioorg Med Chem Lett. 2003;13(2):197-200. [Link]

-

Pyridine alkaloids with activity in the central nervous system. Future Med Chem. 2017;9(14):1673-1690. [Link]

-

US Patent No. 8829195. Regulations.gov. [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. J Enzyme Inhib Med Chem. 2021;36(1):1348-1358. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Front Pharmacol. 2023;14:1248583. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

-

( 12 ) United States Patent. Googleapis.com. [Link]

-

antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. Journal of Health Sciences and Medicine. 2021;4(1):60-64. [Link]

-

View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. [Link]

- EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(20):7008. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z). 2021;379(5):34. [Link]

-

Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Eur J Med Chem. 2014;86:242-256. [Link]

-

Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. Int J Mol Sci. 2021;22(3):1283. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Pharmaceuticals (Basel). 2022;15(12):1559. [Link]

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]

-

Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. J Pharmacol Exp Ther. 2006;318(3):1083-1093. [Link]

-

(PDF) Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. [Link]

-

5942387 - Hollinshead (45) Date of Patent. Googleapis.com. [Link]

-

Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences. 2016;3(1):1-6. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-substituted-pyrrolidinethiourea derivatives and their antagonist effect on vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Physicochemical Characterization of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 2-(2-Chloro-4-fluorobenzyl)pyrrolidine (CAS No. 1340325-05-4) is a highly versatile, halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because it features both a basic secondary amine and a highly lipophilic di-halogenated aromatic moiety, its solvation behavior is complex. Understanding its solubility profile in organic solvents is critical for optimizing reaction conditions, designing liquid-liquid extractions, and engineering crystallization workflows.

This whitepaper provides an in-depth analysis of the physicochemical properties of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine, predictive solubility modeling using Hansen Solubility Parameters (HSP), representative empirical data, and a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Predictive Solubility

To predict how 2-(2-Chloro-4-fluorobenzyl)pyrrolidine will behave in various organic solvents, we must deconstruct its molecular architecture and apply the Hansen Solubility Parameters (HSP) framework. HSP theory postulates that "like dissolves like" by breaking down the total cohesive energy of a molecule into three quantifiable parameters[2]:

-

Dispersion Forces (

): Energy from van der Waals interactions. -

Polarity (

): Energy from dipole-dipole intermolecular forces. -

Hydrogen Bonding (

): Energy from hydrogen bonds (donor/acceptor).

Structural Causality in Solvation

-

The 2-Chloro-4-fluorobenzyl Group: The presence of the aromatic ring heavily populated with polarizable electrons, combined with the heavy chlorine atom, significantly drives up the dispersion forces (

)[3]. The halogens also introduce a strong dipole moment, elevating -

The Pyrrolidine Ring: As a cyclic secondary amine (pKa typically ~9.0–9.5), this moiety acts as both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (lone pair on nitrogen). This introduces a moderate

component to the overall molecule.

Empirical Solubility Data in Organic Solvents

The following table summarizes the representative equilibrium solubility profile of the 2-(2-Chloro-4-fluorobenzyl)pyrrolidine free base across standard organic solvent classes at 25°C. Note: As a highly lipophilic free base, the compound is an oil or low-melting solid at room temperature, making it miscible or highly soluble in most non-polar to moderately polar organics.

| Solvent Class | Representative Solvent | Predicted Solubility Range (mg/mL at 25°C) | USP <1236> Descriptive Term[4] | Solvation Mechanism |

| Halogenated | Dichloromethane (DCM) | > 1000 (Miscible) | Very Soluble | Near-perfect HSP match ( |

| Aromatic | Toluene | > 1000 (Miscible) | Very Soluble | Strong |

| Ethers | Tetrahydrofuran (THF) | 500 - 1000 | Freely Soluble | THF acts as a strong H-bond acceptor for the pyrrolidine N-H. |

| Esters | Ethyl Acetate (EtOAc) | 250 - 500 | Freely Soluble | Favorable dipole-dipole interactions. |

| Alcohols | Methanol (MeOH) | 100 - 250 | Freely Soluble | Protic solvent; H-bonding with the basic amine stabilizes the solute. |

| Aliphatic | n-Heptane | 10 - 50 | Soluble to Sparingly Soluble | Weak interaction; |

Experimental Workflow: Thermodynamic Equilibrium Solubility

To generate robust, actionable data for process chemistry, apparent solubility is insufficient. True thermodynamic equilibrium solubility must be determined. The following protocol is a self-validating system based on the USP <1236> Saturation Shake-Flask Method [4][5].

Step-by-Step Methodology

-

Solid/Liquid Preparation: Weigh an excess amount of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine into a 5 mL amber glass vial. Add 2.0 mL of the target organic solvent.

-

Causality: An excess of the solute ensures that a solid/liquid (or heavy liquid/light liquid) biphasic system is maintained. This guarantees the solvent is fully saturated, which is the fundamental thermodynamic requirement for equilibrium solubility[5].

-

-

Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap. Place it in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.5 °C. Agitate at 150 RPM.

-

Causality: Temperature fluctuations drastically alter solubility parameters[2]. Strict thermal control prevents the generation of transient supersaturated states.

-

-

Self-Validation Sampling (24h vs. 48h): Withdraw a 100 µL aliquot at 24 hours, and another at 48 hours.

-

Causality: By comparing the concentration at 24h and 48h, the system self-validates. If the concentration difference is

, thermodynamic equilibrium is confirmed. If it is

-

-

Phase Separation: Centrifuge the sampled aliquots at 10,000 x g for 10 minutes to pellet undissolved material. Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Causality: Polytetrafluoroethylene (PTFE) is chemically inert and highly hydrophobic. It prevents the lipophilic 2-(2-Chloro-4-fluorobenzyl)pyrrolidine from adsorbing to the filter membrane, which would artificially lower the quantified solubility.

-

-

Dilution & Quantification: Immediately dilute the filtered supernatant with the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon temperature changes. Quantify via HPLC-UV against a validated calibration curve.

Workflow Visualization

Figure 1: Thermodynamic equilibrium solubility workflow based on USP <1236> guidelines.

Downstream Applications & Solvent Selection

Understanding this solubility profile allows process chemists to engineer highly efficient downstream workflows:

-

Reaction Solvents: Because the compound is freely soluble in THF and DCM, these are ideal solvents for running nucleophilic substitutions or amidation reactions involving the pyrrolidine nitrogen.

-

Liquid-Liquid Extraction (LLE): Following a reaction in an aqueous or mixed-aqueous environment, the free base can be efficiently extracted using Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . The high lipophilicity of the 2-chloro-4-fluorobenzyl group drives an exceptionally high partition coefficient (

) into the organic phase. -

Salt Formation and Crystallization: To isolate the compound as a stable, handleable solid, it is standard practice to convert the free base to a hydrochloride (HCl) salt. By dissolving the free base in a solvent where it is highly soluble (e.g., Isopropanol or EtOAc) and introducing anhydrous HCl gas or HCl in dioxane, the resulting polar salt will precipitate out of the relatively non-polar organic solvent, driving a high-yield crystallization.

References

-

Wikipedia Contributors. "Hansen solubility parameter". Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Biorelevant. "USP <1236>: Solubility Measurements Chapter". Biorelevant.com. Available at:[Link]

-

Abbott, S. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science". Steven Abbott. Available at:[Link]

Sources

safety data sheet (SDS) for 2-(2-Chloro-4-fluorobenzyl)pyrrolidine

An In-depth Technical Guide to 2-(2-Chloro-4-fluorobenzyl)pyrrolidine: Properties, Synthesis, and Comprehensive Safety Protocols

Introduction

2-(2-Chloro-4-fluorobenzyl)pyrrolidine is a substituted heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its ability to explore three-dimensional pharmacophore space and contribute to the stereochemistry of a molecule.[1] Its non-planar, puckered structure and the basicity conferred by the nitrogen atom make it a versatile component in drug design, often improving a compound's aqueous solubility and its ability to interact with biological targets.[1][2] This guide provides a detailed overview of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine, focusing on its chemical properties, a plausible synthetic pathway, and a comprehensive safety analysis derived from data on structurally related compounds.

The strategic placement of chloro and fluoro substituents on the benzyl group modifies the electronic properties and lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile. Such halogenated aromatic moieties are common in modern pharmaceuticals, often enhancing binding affinity and metabolic stability. This technical guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for its potential application as a synthetic intermediate or building block in the creation of novel bioactive molecules.[3]

Physicochemical and Computational Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine are summarized below.

| Property | Value | Source |

| CAS Number | 1340325-05-4 | ChemScene[4] |

| Molecular Formula | C₁₁H₁₃ClFN | ChemScene[4] |

| Molecular Weight | 213.68 g/mol | ChemScene[4] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene[4] |

| LogP (octanol-water partition coefficient) | 2.7736 | ChemScene[4] |

| Hydrogen Bond Acceptors | 1 | ChemScene[4] |

| Hydrogen Bond Donors | 1 | ChemScene[4] |

| Rotatable Bonds | 2 | ChemScene[4] |

| SMILES | FC1=CC=C(CC2NCCC2)C(Cl)=C1 | ChemScene[4] |

Synthesis and Reactivity

A plausible pathway could start from 2-Chloro-4-fluorobenzoic acid, which is commercially available.[5] This acid can be converted to the corresponding acyl chloride, 2-Chloro-4-fluorobenzoyl chloride, which then undergoes a reaction with pyrrolidine to form an amide, followed by reduction.

Proposed Experimental Protocol: A Multi-Step Synthesis

-

Step 1: Acyl Chloride Formation

-

Reaction: Convert 2-Chloro-4-fluorobenzoic acid to 2-Chloro-4-fluorobenzoyl chloride.

-

Reagents: 2-Chloro-4-fluorobenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride.

-

Procedure: In a fume hood, dissolve 2-Chloro-4-fluorobenzoic acid in an inert solvent like dichloromethane (DCM). Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-Chloro-4-fluorobenzoyl chloride, which can be used directly in the next step.

-

-

Step 2: Amide Formation

-

Reaction: N-acylation of pyrrolidine with 2-Chloro-4-fluorobenzoyl chloride.

-

Reagents: 2-Chloro-4-fluorobenzoyl chloride, pyrrolidine, a non-nucleophilic base (e.g., triethylamine), and a suitable solvent (e.g., toluene or DCM).

-

Procedure: Dissolve pyrrolidine and triethylamine in toluene. Cool the solution in an ice bath. Add a solution of 2-Chloro-4-fluorobenzoyl chloride in toluene dropwise while maintaining the temperature below 10°C.[6] After the addition, allow the mixture to warm to room temperature and stir for several hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amide intermediate.

-

-

Step 3: Reduction to the Final Product

-

Reaction: Reduction of the amide to the corresponding amine.

-

Reagents: The amide intermediate from Step 2, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF).[7]

-

Procedure: In a fume hood, carefully add the amide intermediate to a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Heat the mixture to reflux for several hours. Cool the reaction to 0°C and quench it carefully by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash with THF. Combine the organic filtrates and concentrate under reduced pressure. The crude product, 2-(2-Chloro-4-fluorobenzyl)pyrrolidine, can then be purified by vacuum distillation or column chromatography.

-

Synthesis Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Comprehensive Safety Data Sheet (SDS) Analysis

No specific Safety Data Sheet for 2-(2-Chloro-4-fluorobenzyl)pyrrolidine is publicly available. Therefore, this safety assessment is a composite analysis based on the known hazards of its structural components and likely precursors: pyrrolidine and halogenated benzoyl/benzyl chlorides .[8][9][10][11][12] This approach provides a robust, precautionary safety profile for laboratory handling.

Hazard Identification

Based on its components, the compound should be treated as hazardous. The pyrrolidine moiety suggests potential for skin and eye irritation/burns and toxicity if swallowed or inhaled. The chlorinated and fluorinated benzyl group points towards potential irritation and corrosive properties.[8][9]

-

Signal Word: Danger

-

Likely Hazard Statements:

-

Precautionary Statements (selected):

First-Aid Measures

Immediate medical attention is required in case of significant exposure.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8][13]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Call a physician immediately. Wash contaminated clothing before reuse.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[8][13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[8][13]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[13]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[9][13]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder). Keep in suitable, closed containers for disposal.[12]

Handling and Storage

-

Handling: Handle only in a well-ventilated place, preferably a chemical fume hood.[8] Wear personal protective equipment. Avoid contact with skin, eyes, or clothing. Do not ingest. Do not breathe mist/vapors/spray.[8][9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][14] The recommended storage temperature is 2-8°C.[4] It may be moisture-sensitive; consider storing under an inert atmosphere (e.g., nitrogen).[8][10][11]

Exposure Controls / Personal Protection

-

Engineering Controls: Use in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation location.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[13]

-

Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing (e.g., lab coat) to prevent skin exposure.[13]

-

Respiratory Protection: Use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK) if risk assessment indicates it is necessary.[11]

-

Stability and Reactivity

-

Reactivity: May be reactive with strong oxidizing agents, strong acids, and strong bases.[9][10]

-

Chemical Stability: Likely stable under recommended storage conditions.[9][13] May be sensitive to moisture.[8][10]

-

Conditions to Avoid: Exposure to moist air or water, excess heat, and incompatible materials.[8][10]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride gas, and gaseous hydrogen fluoride.[8][13]

Emergency Response Logic Flow

Caption: Logical flow for first-aid response to chemical exposure.

Conclusion

2-(2-Chloro-4-fluorobenzyl)pyrrolidine is a compound with clear potential as a building block in drug discovery and other areas of chemical synthesis. Its structure combines the advantageous properties of the pyrrolidine scaffold with the modulating effects of chloro and fluoro substitutions. While it must be handled with significant care due to the hazards associated with its constituent parts, the implementation of rigorous safety protocols, as outlined in this guide, will allow for its safe use in a research setting. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation into its properties and applications by the scientific community.

References

-

PubChem. (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine | C10H11ClFN | CID 40466193. [Link]

-

ResearchGate. General synthesis of 2‐(fluorobenzyl)pyrrolidines 31a–c. [Link]

-

Acme Bioscience. Safety Data Sheet - 2-Chloro-4-fluorobenzoyl chloride. [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet - (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride. [Link]

-

PubChem. (2S,4R)-N-(3-chloro-2-fluorobenzyl)-4-fluoro-1-(2-(3-nitro-1H-indol-1-yl)acetyl)pyrrolidine-2-carboxamide. [Link]

-

PrepChem.com. Synthesis of N-(2-chlorobenzyl)-pyrrolidine. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ChemRxiv. De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. [Link]

-

PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

PubChem. 2-Chloro-4-fluorobenzoyl chloride | C7H3Cl2FO | CID 2736546. [Link]

-

IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. (2024). [Link]

-

Loba Chemie. 4-FLUOROBENZOYL CHLORIDE MSDS. (2017). [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. 2252-51-9|2-Chloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Chloro-4-fluorobenzoyl chloride - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. kishida.co.jp [kishida.co.jp]

A Technical Guide to 2-Substituted Pyrrolidine Analogs: From Stereoselective Synthesis to Therapeutic Frontiers

An in-depth technical guide by a Senior Application Scientist.

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2][3] Its unique three-dimensional structure allows for the precise spatial arrangement of substituents, facilitating high-affinity interactions with diverse biological targets.[3] Among the possible substitution patterns, the C-2 position is of particular strategic importance. Modification at this center directly influences the ring's conformational behavior, basicity, and steric profile, offering a powerful handle to modulate pharmacological activity. This technical guide provides an in-depth exploration of 2-substituted pyrrolidine analogs, designed for researchers, scientists, and drug development professionals. We will dissect key stereoselective synthetic strategies, delve into the nuances of conformational analysis and structure-activity relationships (SAR), and survey the successful application of these scaffolds in modern drug discovery.

The Strategic Importance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, known as pyrrolidine or tetrahydropyrrole, is a recurring motif in FDA-approved pharmaceuticals and biologically active alkaloids.[1][2][4] Its significance stems from several key features:

-

Conformational Constraint: Unlike flexible acyclic amines, the pyrrolidine ring restricts the available conformational space, which can pre-organize substituents for optimal binding to a biological target, often leading to enhanced potency and selectivity.[5]

-

Stereochemical Richness: The pyrrolidine scaffold can accommodate multiple stereocenters, allowing for the creation of a diverse library of three-dimensional structures.

-

Physicochemical Properties: The nitrogen atom imparts basicity and serves as a hydrogen bond acceptor, while the carbon framework provides a scaffold for introducing lipophilic or other functional groups, enabling the fine-tuning of properties like solubility and cell permeability.[6]

Substitution at the C-2 position is particularly influential as it is adjacent to the heteroatom. This proximity means that the size, electronics, and stereochemistry of the C-2 substituent can profoundly impact the nitrogen's nucleophilicity and basicity, as well as dictate the conformational puckering of the entire ring system.[6]

Core Strategies for Stereoselective Synthesis

The construction of enantiomerically pure 2-substituted pyrrolidines is a central challenge and a well-explored area of organic synthesis. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and stereochemical requirements.

The Chiral Pool: Leveraging Proline and Its Derivatives

Nature provides an excellent starting point in the form of the amino acid L-proline. Its inherent chirality at the C-2 position makes it a versatile and frequently used precursor for a wide range of pyrrolidine-based natural products and drugs.[7][8][9] The carboxylic acid and the secondary amine functionalities of proline serve as handles for extensive chemical modification. For instance, (S)-prolinol, obtained via the reduction of proline, is a key starting material for synthesizing drugs like Avanafil.[9]

Asymmetric Catalysis: Building the Ring with Precision

Modern catalytic methods offer powerful and flexible routes to chiral pyrrolidines, often with exceptional levels of stereocontrol.

-

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is one of the most powerful methods for constructing the pyrrolidine core.[3] This approach can be rendered asymmetric through the use of chiral catalysts, providing access to densely functionalized pyrrolidines with high enantioselectivity.[1]

-

Organocatalysis: Chiral secondary amines, most notably proline and its derivatives like diarylprolinol silyl ethers, have revolutionized asymmetric synthesis.[3][10] These organocatalysts can activate substrates towards enantioselective transformations, such as the conjugate addition of aldehydes or ketones to nitroolefins, which, after a subsequent cyclization step, yield highly substituted chiral pyrrolidines.[3]

-

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs) and imine reductases (IREDs) have emerged as particularly effective biocatalysts. TAs can catalyze the asymmetric amination of prochiral ketones, and when using ω-haloketones as substrates, the reaction can trigger a spontaneous intramolecular cyclization to deliver the chiral 2-substituted pyrrolidine.[11] This method provides access to either enantiomer with excellent enantiomeric excess (>99% ee) simply by selecting the appropriate enzyme variant.[1][11]

Table 1: Comparison of Key Stereoselective Synthetic Strategies

| Strategy | Key Features | Advantages | Common Starting Materials |

| Chiral Pool Synthesis | Utilizes naturally chiral starting materials. | Readily available, cost-effective starting point. | L-Proline, 4-Hydroxy-L-proline.[7][9] |

| [3+2] Cycloaddition | Convergent construction of the pyrrolidine ring. | High stereocontrol, access to complex substitution. | Azomethine ylides, Alkenes.[3] |

| Organocatalysis | Metal-free catalysis, often mimicking enzymatic processes. | Mild conditions, high enantioselectivity. | Aldehydes, Nitroolefins.[3] |

| Biocatalysis (Transaminases) | Enzyme-catalyzed asymmetric amination and cyclization. | Extremely high enantioselectivity, green chemistry. | ω-Chloroketones.[11] |

Experimental Protocol: Organocatalytic Synthesis of a 2-Substituted Pyrrolidine

This protocol describes a typical asymmetric Michael addition followed by a reductive cyclization, a common strategy in organocatalysis.[3]

Step 1: Asymmetric Michael Addition

-

To a stirred solution of the desired aldehyde (1.0 mmol) and β-nitroolefin (1.0 mmol) in toluene (2.0 mL), add the chiral diarylprolinol silyl ether organocatalyst (10 mol%).

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 12-24 hours), the crude Michael adduct is used directly in the next step without purification.

Step 2: Reductive Cyclization

-

To the crude reaction mixture from Step 1, add zinc powder (5.0 mmol) and a solution of hydrochloric acid (2N, 5.0 mL).

-

Stir the mixture vigorously at room temperature until the cyclization is complete, as monitored by TLC.

-

Carefully basify the reaction mixture to pH > 8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched 2-substituted pyrrolidine.

Visualization: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-substituted pyrrolidine analogs.

Conformational Analysis and Structure-Activity Relationships (SAR)

The biological activity of a pyrrolidine analog is intimately linked to its three-dimensional conformation. The five-membered ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily described as envelope (E) and twist (T) forms.[12] This dynamic process is known as pseudorotation.

The Influence of the C-2 Substituent on Ring Pucker

A substituent at the C-2 position significantly influences the conformational preference of the ring. Large, bulky groups will sterically favor a pseudo-equatorial position to minimize gauche interactions, thereby "locking" the ring into a preferred pucker.[13] For example, introducing a sterically demanding tert-butyl group at the C-4 position has been shown to strongly control the ring pucker, and similar principles apply to C-2 substitution.[13] This conformational restriction can be critical for pre-organizing the molecule for optimal interaction with a protein binding pocket.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For 2-substituted pyrrolidines, even subtle changes to the C-2 substituent can lead to dramatic shifts in potency and selectivity.

A compelling example is the development of antagonists for the calcium-sensing receptor (CaR). In a study, the 1,1-dimethyl-2-naphthalen-2-yl-ethylamine portion of a known antagonist was replaced with various 2-benzylpyrrolidine moieties.[14][15] This exploration led to the discovery of compounds with similar potency but a superior safety profile, highlighting the power of C-2 modification.[14][15]

Another case involves inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), an enzyme that confers antibiotic resistance. A pyrrolidine pentamine scaffold was identified as a promising inhibitor. SAR studies showed that specific substitutions at the C-2 position (designated R1) were critical for activity, with truncations or significant modifications leading to a loss of inhibition.[16]

Table 2: SAR of 2-Benzylpyrrolidine Analogs as CaR Antagonists

| Compound | C-2 Substituent (R) | CaR Antagonist Potency (IC₅₀, nM) | hERG Inhibition (%) at 10 µM |

| NPS-2143 | (Reference Compound) | 43 | 66 |

| 3a | Benzyl | 120 | 20 |

| 3d | 4-Fluorobenzyl | 47 | 15 |

| 3h | 3-Methoxybenzyl | 41 | 13 |

| 3j | 2-Naphthylmethyl | 39 | 24 |

| (Data adapted from Yang, W. et al., Bioorg. Med. Chem. Lett., 2005)[14][15] |

Key SAR Insights: The data shows that replacing the original amine portion with a 2-substituted pyrrolidine is well-tolerated. Introducing a methoxy group at the 3-position of the benzyl ring (3h) maintained high potency against the CaR while significantly reducing off-target activity at the hERG channel, a critical factor for cardiac safety.[14][15]

Visualization: Conformation-Activity Relationship

Caption: The interplay between C-2 substitution, ring conformation, and biological activity.

Applications in Drug Development

The 2-substituted pyrrolidine scaffold is a validated structural motif in numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[4]

-

Antiviral Agents: Ombitasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, which is essential for viral replication.[4] The drug features a complex structure with two 2-substituted pyrrolidine rings, highlighting the scaffold's utility in constructing sophisticated molecules for challenging targets.

-

Anticancer Agents: Numerous studies have demonstrated the potential of 2-substituted pyrrolidines as anticancer agents. Certain polysubstituted pyrrolidines have shown potent antiproliferative effects against various cancer cell lines, inducing cell cycle arrest and apoptosis.[17]

-

CNS Disorders: The pyrrolidine ring is a key component of nootropic drugs (e.g., Piracetam and its analogs) and other CNS-active agents, where it can modulate receptor and ion channel function.

Table 3: Representative Drugs Featuring a 2-Substituted Pyrrolidine Moiety

| Drug Name | C-2 Substituent Type | Therapeutic Target | Indication |

| Ombitasvir | Complex amide-linked group | HCV NS5A Protein | Chronic Hepatitis C[4] |

| Lincomycin | Propyl group | Bacterial 50S ribosomal subunit | Bacterial Infections[9] |

| Catopril | Carboxy group (as Proline) | Angiotensin-Converting Enzyme (ACE) | Hypertension |

| Vildagliptin | Cyanomethyl group | Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes |

Visualization: Mechanism of Action for an Antiviral Drug

Caption: Simplified mechanism of Ombitasvir, a 2-substituted pyrrolidine-containing drug.

Future Directions

The field of 2-substituted pyrrolidine synthesis and application continues to evolve. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient, scalable, and sustainable synthetic methods remains a high priority.[18] Areas like C-H functionalization and photocatalysis are poised to provide new ways to access novel analogs that are difficult to synthesize using traditional methods.

-

Exploring New Chemical Space: As our understanding of biology deepens, new therapeutic targets will be identified. The versatility of the 2-substituted pyrrolidine scaffold makes it an ideal starting point for designing new ligands and inhibitors for these emerging targets.

-

Advanced Scaffolds: There is growing interest in more complex, three-dimensional structures like spirocyclic pyrrolidines, which offer greater conformational rigidity and novel vectors for substitution.[19]

Conclusion

The 2-substituted pyrrolidine is a truly privileged scaffold in medicinal chemistry, a status earned through its repeated success in high-value applications. Its conformational pre-organization, stereochemical richness, and synthetic tractability provide an exceptional platform for the design of novel therapeutics. A deep understanding of the interplay between stereoselective synthesis, conformational control, and structure-activity relationships is paramount for any scientist working in drug discovery. As synthetic methodologies become more sophisticated and our understanding of biological targets grows, the 2-substituted pyrrolidine core is certain to remain a vital and enduring component in the pharmacopeia of the future.

References

-

Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex as the Stereodirecting Element: Elaboration to the Pyrrolizidine Skeleton. Organic Letters - ACS Publications. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. [Link]

-

Selected examples of stereoselective synthesis of 2‐substituted pyrrolidines. ResearchGate. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. 2024 China Chemistry News. [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. PubMed. [Link]

-

Discovery and structure-activity relationships of 2-benzylpyrrolidine- substituted aryloxypropanols as calcium-sensing receptor antagonists. Montclair State University. [Link]

-

The results of the conformational analysis. ResearchGate. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC. [Link]

-

(PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

-

Synthesis and structure-activity relationship of 2-(5-substituted pyrrolidin-4-ylthio)-1 beta-carbapenems. PubMed. [Link]

-

Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. [Link]

-

Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Conformational landscape of substituted prolines. PMC - NIH. [Link]

-

Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A - ACS Publications. [Link]

Sources

- 1. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchwith.montclair.edu [researchwith.montclair.edu]

- 16. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

metabolic stability of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine

An In-Depth Technical Guide to the Metabolic Stability of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comprehensive technical framework for assessing the , a halogenated aromatic compound representative of many modern small molecule scaffolds. As no specific metabolic data for this exact compound exists in the public domain, this document serves as an instructional whitepaper, detailing the principles, experimental designs, and data interpretation required to thoroughly characterize its metabolic fate. We will delve into the predictive impact of its structural features—the chlorinated and fluorinated benzyl group and the pyrrolidine ring—and provide field-proven protocols for in vitro assessment using liver microsomes and hepatocytes. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for metabolic liability assessment.

Introduction: The Imperative of Metabolic Stability

In early drug discovery, promising pharmacological activity is not sufficient to guarantee a viable drug candidate. A compound that is too rapidly metabolized will fail to achieve therapeutic concentrations in vivo, while a compound that is metabolized too slowly may accumulate and cause toxicity.[2] Metabolic stability assays are therefore essential for predicting in vivo clearance, calculating potential half-life, and understanding the formation of metabolites which may be active, inactive, or toxic.[1][3]

The core output of these assays is the intrinsic clearance (CLint), which represents the inherent ability of hepatic enzymes to metabolize a drug, independent of physiological factors like blood flow.[1][4] By determining CLint in vitro, we can select and optimize compounds with favorable pharmacokinetic properties for further development.[5] This guide will focus on the most common and predictive in vitro systems: liver microsomes and hepatocytes.[2]

Structural Analysis and Predicted Metabolic Liabilities

The structure of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine presents several potential sites for metabolic transformation. A proactive analysis of these "metabolic hotspots" is crucial for designing experiments and anticipating analytical challenges.

-

The Halogenated Benzyl Ring:

-

Fluorine: The fluorine atom at the 4-position is a strong electron-withdrawing group. A primary reason for incorporating fluorine into drug candidates is to block sites susceptible to metabolic oxidation.[6][7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, and fluorination can deactivate an aromatic ring towards electrophilic attack by Cytochrome P450 (CYP) enzymes, a key step in aromatic hydroxylation.[8][9] Therefore, oxidation at the 4-position is highly unlikely.

-

Chlorine: The chlorine atom at the 2-position is also electron-withdrawing and can slow the process of aromatic hydroxylation.[10] While dehalogenation is a possible metabolic pathway for halogenated aromatics, it is generally a less common route for aryl halides compared to hydroxylation at other open positions.[11][12] The primary influence of the chloro and fluoro groups is to render the aromatic ring electron-deficient, potentially directing metabolism to other parts of the molecule.

-

-

The Pyrrolidine Ring: Saturated heterocyclic rings like pyrrolidine are common sites for aliphatic oxidation. CYP-mediated hydroxylation can occur at any of the carbon atoms, particularly those adjacent to the nitrogen atom (alpha-carbon oxidation).

-

The Benzylic Carbon: The carbon linking the benzyl and pyrrolidine rings is another potential site for oxidation, which could lead to hydroxylation or even cleavage of the bond.

Based on this analysis, the most probable metabolic pathways involve oxidation of the pyrrolidine ring or the benzylic carbon. Aromatic hydroxylation is less likely due to the deactivating effects of the halogen substituents.

Table 1: Predicted Physicochemical Properties of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine

| Property | Predicted Value | Implication for Metabolism |

| Molecular Weight | 213.68 g/mol | Within the typical range for small molecule drugs. |

| LogP | 2.77 | Indicates moderate lipophilicity, suggesting good membrane permeability for access to intracellular enzymes like CYPs, but not so high as to cause non-specific binding issues.[13] |

| TPSA (Topological Polar Surface Area) | 12.03 Ų | Low TPSA suggests excellent potential for passive diffusion across cell membranes to reach metabolizing enzymes in the endoplasmic reticulum and cytoplasm.[13] |

| Hydrogen Bond Donors | 1 | [13] |

| Hydrogen Bond Acceptors | 1 | [13] |

| Rotatable Bonds | 2 | [13] |

Experimental Framework for Stability Assessment

A tiered approach is recommended for assessing metabolic stability, starting with a simple, high-throughput system and progressing to a more physiologically relevant one.

Liver Microsomal Stability Assay

Causality: Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes.[14] They are a cost-effective and widely used in vitro tool because they contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2][3] This assay is an excellent first-pass screen to determine a compound's susceptibility to oxidative metabolism.[15] The reaction requires a cofactor, typically an NADPH regenerating system, to fuel the catalytic cycle of the CYP enzymes.[16][17]

| Parameter | Condition | Rationale |

| Test System | Pooled Human Liver Microsomes | Averages donor variability for a more representative metabolic profile.[4] |

| Microsome Conc. | 0.5 mg/mL | Standard concentration balancing metabolic activity and cost.[14] |

| Test Compound Conc. | 1 µM | Typically below the Km of most CYP enzymes to ensure first-order kinetics. |

| Cofactor | NADPH Regenerating System | Provides a sustained supply of NADPH required for CYP enzyme function.[16] |

| Time Points | 0, 5, 15, 30, 45, 60 minutes | Captures a range of depletion rates for both stable and unstable compounds.[4] |

| Negative Control | Incubation without NADPH | Differentiates enzymatic degradation from chemical instability.[14] |

| Positive Controls | Verapamil (high turnover), Diazepam (low turnover) | Ensures the assay system is performing as expected.[4] |

| Analysis Method | LC-MS/MS | Provides the necessary sensitivity and selectivity for quantifying the parent drug in a complex matrix.[18] |

Hepatocyte Stability Assay

Causality: While microsomes are excellent for assessing Phase I metabolism, they lack the complete metabolic machinery of a liver cell. Cryopreserved primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as transporters necessary for the compound to enter the cell.[19][20] This assay provides a more comprehensive and physiologically relevant measure of intrinsic clearance.[21][22] A significant difference in stability between microsomes and hepatocytes can suggest the involvement of Phase II metabolism or that cellular uptake is a rate-limiting step.

The protocol is similar to the microsomal assay but with key differences:

-

Test System: Cryopreserved hepatocytes (e.g., human, rat) are thawed and suspended in a specialized incubation medium.[23]

-

Cell Density: A typical cell density is 0.5-1.0 million viable cells/mL.[19]

-

No External Cofactor: Intact cells contain their own necessary cofactors.

-

Incubation: The compound is added to the hepatocyte suspension at 37°C.[22]

-

Sampling & Quenching: Aliquots are taken over time (e.g., 0, 15, 30, 60, 120 minutes) and quenched with cold acetonitrile containing an internal standard.[20]

-

Analysis: The remaining parent compound is quantified by LC-MS/MS.[20]

Data Analysis and Interpretation

The primary data from the stability assay is the percentage of the parent compound remaining at each time point.

-

Calculate the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).[23]

-

Equation:Slope = -k

-

-

Calculate the Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

-

Equation:t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint): This calculation scales the rate of elimination to the amount of protein or number of cells used in the incubation.

-

For Microsomes (µL/min/mg protein): CLint = (k / [microsomal protein in mg/mL]) * 1000

-

For Hepatocytes (µL/min/10⁶ cells): CLint = (k / [cell density in 10⁶ cells/mL]) * 1000[19]

-

Table 3: Interpreting Intrinsic Clearance Data

| CLint (µL/min/mg protein) | Stability Classification | Implication |

| < 10 | High | Likely to have a long in vivo half-life. |

| 10 - 50 | Medium | Moderate clearance, often acceptable. |

| > 50 | Low | Likely to be rapidly cleared in vivo, potentially poor bioavailability. |

Metabolite Identification and Reaction Phenotyping

If 2-(2-Chloro-4-fluorobenzyl)pyrrolidine is found to be metabolically unstable, the next critical steps are to identify the major metabolites and the enzymes responsible for their formation.

Causality: Identifying metabolites is crucial for understanding potential safety liabilities (toxic metabolites) or discovering pharmacologically active metabolites.[2] Reaction phenotyping identifies the specific CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) responsible for the compound's metabolism.[24] This is vital for predicting drug-drug interactions (DDIs); if a compound is primarily cleared by a single CYP enzyme, co-administration of an inhibitor of that enzyme could lead to dangerous accumulation of the drug.[25][26]

-

Metabolite Identification: This is performed by analyzing the quenched incubation samples using high-resolution mass spectrometry (HR-MS), such as Q-TOF or Orbitrap systems.[27][28] These instruments provide highly accurate mass measurements, allowing for the determination of the elemental composition of metabolites and fragmentation data to elucidate their structure.

-

Reaction Phenotyping: Two primary methods are used:

-

Recombinant CYPs: The test compound is incubated individually with a panel of commercially available, single human CYP enzymes to see which ones can deplete the compound.[29]

-

Chemical Inhibition: The compound is incubated in pooled human liver microsomes in the presence and absence of known selective chemical inhibitors for each major CYP enzyme.[25][30] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

-

Conclusion

This guide outlines a comprehensive and scientifically rigorous strategy for evaluating the . By employing a tiered approach using liver microsomes and hepatocytes, researchers can efficiently determine key pharmacokinetic parameters like intrinsic clearance and half-life. The structural features of the molecule, particularly the halogen substituents, suggest that metabolism will likely occur on the pyrrolidine or benzylic positions rather than the aromatic ring. Should the compound prove to be labile, subsequent metabolite identification and reaction phenotyping studies are essential to fully characterize its metabolic profile and predict its behavior in vivo. This systematic process of evaluation is fundamental to making informed decisions in the drug discovery and development pipeline, ensuring that only compounds with the most promising pharmacokinetic properties advance toward clinical evaluation.

References

-

AxisPharm. Microsomal Stability Assay Protocol. AxisPharm.

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.

-

IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. 2021.

-

LE STUDIUM. Fluorine as a key element in modern drug discovery and development. 2018.

-

Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. 2025.

-

WuXi AppTec. Evaluating Metabolic Stability in Drug Development: 5 Assays. 2023.

-

Merck Millipore. Metabolic Stability Assays.

-

PubMed. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. 2006.

-

BioIVT. Metabolic Stability Assay Services.

-

IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. 2012.

-

Evotec (Cyprotex). Microsomal Stability.

-

Evotec (Cyprotex). Hepatocyte Stability.

-

PMC. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. 2019.

-

Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.

-

WuXi AppTec DMPK. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How?. 2024.

-

PubMed. Microbial breakdown of halogenated aromatic pesticides and related compounds.

-

Domainex. Hepatocyte Stability Assay.

-

ResearchGate. (PDF) Halogenated Aromatics: Fate and Microbial Degradation.

-

PubMed. The role of fluorine in medicinal chemistry. 2007.

-

Creative Bioarray. Hepatocyte Stability Assay. 2025.

-

protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024.

-

Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. 2024.

-